2,4-Dibromothiophene

Descripción general

Descripción

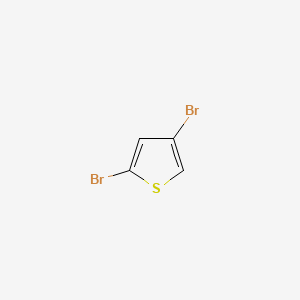

2,4-Dibromothiophene is a chemical compound with the molecular formula C4H2Br2S . It has an average mass of 241.932 Da and a monoisotopic mass of 239.824387 Da . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Molecular Structure Analysis

The molecular structure of 2,4-Dibromothiophene consists of a thiophene ring substituted with two bromine atoms at the 2 and 4 positions . The molecule has no hydrogen bond acceptors or donors, and no freely rotating bonds .Physical And Chemical Properties Analysis

2,4-Dibromothiophene is a clear colorless to light brown liquid . It has a density of 2.2±0.1 g/cm3, a boiling point of 213.4±20.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . Its molar refractivity is 40.0±0.3 cm3, and it has a polar surface area of 28 Å2 .Aplicaciones Científicas De Investigación

Polymerization and Material Synthesis

2,4-Dibromothiophene has been found to play a crucial role in the spontaneous solid-state polymerization reactions of thiophene derivatives. Studies have shown that compounds containing 2,4-dibromothiophene can polymerize in the absence of solvent and catalyst, as demonstrated by Spencer et al. (2003). This property is significant for the development of new materials, especially in the field of organic electronics and conductive polymers (Spencer et al., 2003).

Chemical Synthesis and Reactions

Varello and Handy (2009) investigated one-pot double couplings of dibromothiophenes, noting that standard Suzuki couplings work effectively for 2,4-dibromothiophene. This research highlights the versatility of 2,4-dibromothiophene in facilitating various chemical reactions, making it a valuable component in synthetic organic chemistry (Varello & Handy, 2009).

Advanced Applications in Molecular Chemistry

The study of the magnetic resonance lines in 2,4-dibromothiophene molecules by Matsuoka and Kakiuchi (1965) demonstrates the potential of 2,4-dibromothiophene in advanced molecular chemistry, particularly in understanding molecular interactions and properties (Matsuoka & Kakiuchi, 1965).

Safety and Hazards

2,4-Dibromothiophene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .

Propiedades

IUPAC Name |

2,4-dibromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2S/c5-3-1-4(6)7-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQFYSJKIRRXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185323 | |

| Record name | Thiophene, 2,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromothiophene | |

CAS RN |

3140-92-9 | |

| Record name | Thiophene, 2,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003140929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic applications of 2,4-dibromothiophene?

A1: 2,4-Dibromothiophene serves as a versatile building block in organic synthesis, particularly in the construction of more complex thiophene derivatives. Its utility stems from the reactivity of the bromine atoms, which can be readily substituted via various coupling reactions.

Q2: Is there any evidence of regioselectivity in reactions involving 2,4-dibromothiophene?

A2: Yes, regioselective reactions involving 2,4-dibromothiophene have been reported. For instance, Grignard reagents exhibit selectivity towards the bromine atom at the 2-position of the thiophene ring. This selectivity allows for the stepwise introduction of different substituents at the 2- and 4-positions. [] Furthermore, electrochemical reduction of 2,4-dibromothiophene demonstrates an interesting phenomenon termed "electrolytically induced halogen dance", leading to a mixture of products including 3-bromothiophene and 3,4-dibromothiophene. []

Q3: Can 2,4-dibromothiophene be used in the synthesis of polymers?

A3: Absolutely. 2,4-Dibromothiophene serves as a monomer in the synthesis of polythiophenes. Specifically, it undergoes dehalogenative polymerization using nickel catalysts, forming poly(2,4-thienylene). This polymer has been studied for its optical and electrical properties. [, ] Interestingly, copolymerization with 2,5-dibromothiophene is also possible, yielding copolymers with varying ratios of 2,4-thienylene and 2,5-thienylene units. These materials provide opportunities to fine-tune the polymer properties. []

Q4: What spectroscopic techniques are useful for characterizing 2,4-dibromothiophene and its derivatives?

A4: Several spectroscopic techniques prove valuable in characterizing 2,4-dibromothiophene and its derivatives. Infrared (IR) spectroscopy helps identify functional groups and analyze the bonding within the molecule. 1H-NMR spectroscopy provides insights into the structure and environment of the hydrogen atoms present. These techniques are routinely employed to confirm the structure of newly synthesized compounds and analyze the composition of polymers. [, ]

Q5: Are there any reported biological activities associated with 2,4-dibromothiophene derivatives?

A5: Research has explored the biological activities of certain 2,4-dibromothiophene derivatives. Notably, 2,4-bis(4-methoxyphenyl)thiophene, synthesized via Suzuki coupling of 2,4-dibromothiophene with 4-methoxyphenylboronic acid, demonstrated potent biofilm inhibition against Escherichia coli, exceeding the activity of the standard drug Rifampicin. [] This finding highlights the potential of 2,4-dibromothiophene derivatives as scaffolds for developing novel antimicrobial agents.

Q6: What are the implications of using different bases in reactions involving 2,4-dibromothiophene?

A6: The choice of base significantly influences the yield of products in reactions involving 2,4-dibromothiophene. For example, in Suzuki-Miyaura cross-coupling reactions, employing K3PO4 as the base consistently resulted in higher yields compared to K2CO3. [] This observation emphasizes the importance of optimizing reaction conditions, including the choice of base, to achieve the desired product outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)